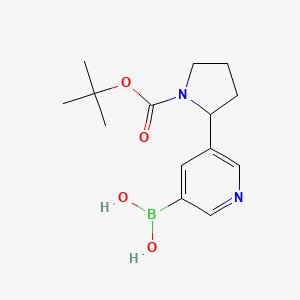

5-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)pyridin-3-ylboronic acid

Description

5-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)pyridin-3-ylboronic acid is a boronic acid derivative featuring a pyridine core substituted with a tert-butoxycarbonyl (Boc)-protected pyrrolidine moiety at position 2 and a boronic acid group at position 2. This compound is significant in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing biaryl structures in pharmaceuticals and materials science . The Boc group serves as a protective amine, enhancing stability during synthetic processes while allowing selective deprotection under acidic conditions.

Key characteristics:

Properties

IUPAC Name |

[5-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BN2O4/c1-14(2,3)21-13(18)17-6-4-5-12(17)10-7-11(15(19)20)9-16-8-10/h7-9,12,19-20H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPDRVAFUSVAGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)C2CCCN2C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

5-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)pyridin-3-ylboronic acid, with the CAS number 1425334-70-8, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 292.14 g/mol. The compound features a pyridine ring, a boronic acid functional group, and a tert-butoxycarbonyl (Boc) protected pyrrolidine moiety. The presence of the boronic acid group is particularly significant as it plays a crucial role in biological interactions.

Synthesis

The synthesis of this compound typically involves the coupling of pyridine derivatives with boronic acids through Suzuki-Miyaura cross-coupling reactions. The use of tert-butoxycarbonyl (Boc) protection allows for selective reactions without affecting other functional groups present in the molecule.

Anticancer Properties

Research has indicated that boronic acids can exhibit anticancer properties by inhibiting proteasome activity, which is crucial for regulating protein degradation in cancer cells. The specific compound under review has shown promise in preliminary studies:

- In Vitro Studies : It has demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as a therapeutic agent in oncology.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HCT116 (colon cancer) | 5.2 | |

| MDA-MB-231 (breast cancer) | 4.8 | |

| A549 (lung cancer) | 6.3 |

The mechanism by which boronic acids exert their biological effects often involves the reversible binding to diols in biological molecules, leading to modulation of signaling pathways that are critical for cell proliferation and survival. This compound's structure suggests it may interact with specific kinases or other proteins involved in cancer progression.

Case Studies

- Study on Antitumor Activity : A study conducted on a series of boronic acid derivatives, including this compound, showed significant inhibition of tumor growth in murine models when administered at appropriate dosages. The study highlighted the importance of the pyridine ring in enhancing bioactivity and selectivity towards tumor cells.

- Antiviral Activity : Preliminary investigations have suggested that similar compounds exhibit antiviral properties against Herpes Simplex Virus and other viral pathogens. Although specific data on this compound is limited, its structural characteristics align with known antiviral agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to four analogs (Table 1) based on structural motifs, functional groups, and applications.

Table 1: Comparative Analysis of Key Compounds

Key Differences and Implications

Protecting Group Stability

- The Boc group in the target compound is acid-labile, enabling selective deprotection without affecting the boronic acid group. In contrast, tert-butyldimethylsilyl (TBS) ethers (e.g., in compounds) require fluoride-based deprotection, which may destabilize boronic acids .

Reactivity in Cross-Coupling Reactions

Q & A

Basic Synthesis and Purification

Q: What are the critical steps in synthesizing this compound, and how can purity (>95%) be ensured? A: Synthesis typically involves multi-step reactions:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the pyrrolidine nitrogen under anhydrous conditions using Boc anhydride and a base like DMAP .

Boronic Acid Installation : Utilize Suzuki-Miyaura coupling with palladium catalysts (e.g., Pd(OAc)₂) and ligands (tert-butyl XPhos) in tert-butanol with Cs₂CO₃ as a base .

Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water. Purity is validated via HPLC (>95% area) or GC with flame ionization detection .

Stability and Storage

Q: How should this compound be stored to prevent degradation, and what are its known stability issues? A:

- Storage : Store at 0–6°C in airtight, amber vials under nitrogen. Desiccate with molecular sieves to prevent hydrolysis of the boronic acid moiety .

- Stability Risks : The Boc group is sensitive to strong acids (e.g., HCl in dioxane), while the boronic acid may undergo protodeboronation under basic conditions. Avoid prolonged exposure to moisture or oxygen .

Characterization Techniques

Q: Which analytical methods are essential for confirming structural integrity? A:

- NMR : ¹H/¹³C NMR to verify Boc group integration (e.g., tert-butyl singlet at ~1.4 ppm) and boronic acid coupling .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M-Boc+H]⁺ fragments) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch from Boc) and ~3200 cm⁻¹ (B–OH vibrations) .

Advanced Reaction Design

Q: How can this compound be optimized for Suzuki couplings in sterically hindered environments? A:

- Catalyst Screening : Test PdCl₂(dppf) or SPhos ligands to enhance reactivity with bulky substrates .

- Solvent Optimization : Use mixed solvents (e.g., THF/H₂O) to improve solubility.

- Kinetic Monitoring : Track reaction progress via TLC or in situ ¹¹B NMR to detect boronic ester intermediates .

Contradictory Data Resolution

Q: How to address discrepancies in reported CAS numbers or molecular weights for similar derivatives? A:

- Cross-Validation : Compare CAS registry entries (e.g., 883231-20-7 for 6-(tert-butoxycarbonylamino)pyridin-3-ylboronic acid) with spectral data from independent sources .

- Batch Analysis : Replicate synthesis using alternative routes (e.g., Boc deprotection/reprotection) to confirm molecular identity .

Mechanistic Insights

Q: What role does the Boc group play in downstream functionalization? A: The Boc group:

Protects Amines : Prevents undesired side reactions (e.g., nucleophilic attack) during boronic acid activation.

Facilitates Deprotection : Removed under mild acidic conditions (e.g., 4M HCl in dioxane) without disrupting the boronic acid .

Analytical Challenges

Q: How to mitigate boronic acid dimerization during characterization? A:

- Derivatization : Convert to pinacol esters using pinacol and MgSO₄ in refluxing toluene, followed by MS analysis .

- Low-Temperature NMR : Acquire ¹¹B NMR spectra at –20°C to stabilize the monomeric form .

Safety and Handling

Q: What PPE and waste disposal protocols are recommended? A:

- PPE : Nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .

- Waste : Quench residual boronic acid with hydrogen peroxide, neutralize to pH 7, and dispose as hazardous organic waste .

Application in Medicinal Chemistry

Q: How is this compound used to build pharmacophores? A:

- Suzuki Coupling : Forms biaryl scaffolds for kinase inhibitors or PROTACs.

- Boc as a Handle : Enables late-stage diversification (e.g., coupling with carboxylic acids post-deprotection) .

Advanced Research Directions

Q: What unexplored applications exist for this compound in catalysis or materials science? A:

- Metal-Organic Frameworks (MOFs) : Explore self-assembly with transition metals via boronate ester linkages.

- Asymmetric Catalysis : Test as a chiral ligand precursor after Boc removal and functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.